molecular formula C15H22ClN3O B12225476 2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol

2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol

Cat. No.: B12225476
M. Wt: 295.81 g/mol
InChI Key: LKVZHFLJKINKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is an organic compound with a complex structure that includes a pyrazole ring, an isobutyl group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylphenol under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol can undergo several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the pyrazole ring could lead to various reduced pyrazole derivatives.

Scientific Research Applications

2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-isobutyl-3-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.

    Phenol derivatives: Compounds with a phenol group exhibit similar reactivity, particularly in oxidation and substitution reactions.

Uniqueness

2-({[(1-isobutyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol is unique due to the combination of the pyrazole ring and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

2-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-12(2)10-18-11-13(8-17-18)7-16-9-14-5-3-4-6-15(14)19;/h3-6,8,11-12,16,19H,7,9-10H2,1-2H3;1H

InChI Key

LKVZHFLJKINKDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.